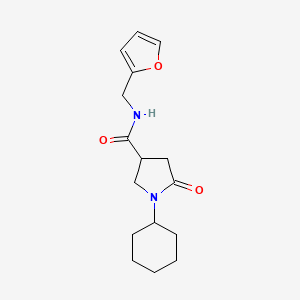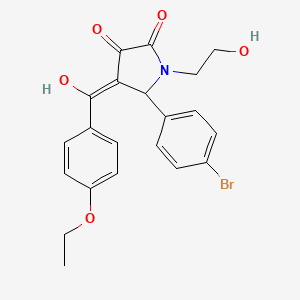![molecular formula C29H27ClN2O3 B11040501 2-{2-[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11040501.png)
2-{2-[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known as Cetirizine . It belongs to the class of second-generation antihistamines and is commonly used to treat allergic conditions.
- Cetirizine is an H1 receptor antagonist, which means it blocks the action of histamine, a chemical involved in allergic reactions.
- Its chemical structure consists of a dihydroquinoline core with a piperazine ring and an isoindole-1,3-dione moiety.
Preparation Methods
Synthetic Routes: Cetirizine can be synthesized through various methods. One common approach involves the condensation of 4-chlorobenzhydrylamine with 2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-one.
Reaction Conditions: The reaction typically occurs under basic conditions, and the resulting intermediate undergoes further transformations to yield Cetirizine.
Industrial Production: Large-scale production of Cetirizine involves optimization of reaction conditions, purification, and formulation for pharmaceutical use.
Chemical Reactions Analysis
Reactivity: Cetirizine is relatively stable under normal conditions.
Common Reactions:
Major Products: The main product is Cetirizine itself, but minor impurities may arise during synthesis.
Scientific Research Applications
Clinical Use: Cetirizine is widely used as an antihistamine to alleviate symptoms of allergic rhinitis, urticaria, and other allergic conditions.
Biological Studies: Researchers study its pharmacokinetics, metabolism, and interactions with other drugs.
Medicine: It is available in various formulations (tablets, syrups, etc.) for oral administration.
Industry: Pharmaceutical companies produce and market Cetirizine-based products.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Cetirizine’s unique features include its low sedative effects and high selectivity for H1 receptors.
Remember that Cetirizine has found widespread use due to its efficacy and favorable safety profile
Properties
Molecular Formula |
C29H27ClN2O3 |
|---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-3H-quinolin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H27ClN2O3/c1-18-9-14-23-24(15-18)32(28(2,3)17-29(23,4)19-10-12-20(30)13-11-19)25(33)16-31-26(34)21-7-5-6-8-22(21)27(31)35/h5-15H,16-17H2,1-4H3 |
InChI Key |
QHTOWRMYLWFJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(N2C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C)(C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl]acetamide](/img/structure/B11040423.png)
![N-(3-chloro-2-methylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11040427.png)
![(5Z)-5-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11040431.png)


![(3,4-Dimethoxyphenyl)[7-(methoxymethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl]methanone](/img/structure/B11040461.png)
![2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11040464.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040469.png)

![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11040480.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040489.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11040495.png)
![(4-benzylpiperazin-1-yl)(4-ethyl-4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B11040502.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11040508.png)
